Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a hybrid organic compound featuring a benzofuran core linked via a carbonyl group to a piperidine ring substituted at the 4-position with a pyrazin-2-yloxy moiety.
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDAXJLBIMGJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the microwave-assisted synthesis, which has been shown to be effective in constructing complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In the realm of chemistry, Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile compound for researchers.
Biology
The compound has been studied extensively for its potential biological activities, which include:
- Antitumor properties : Initial studies suggest that it may inhibit tumor growth through specific molecular interactions.
- Antibacterial and antiviral activities : Its ability to affect microbial growth makes it a candidate for developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its diverse biological activities position it as a promising candidate for treating various diseases, including cancer and infections. Current research focuses on its efficacy and mechanism of action within biological systems .
Industrial Applications
Benzofuran derivatives, including this compound, are utilized in the development of new materials and specialty chemicals. The unique properties of this compound make it suitable for applications in:
- Pharmaceutical formulations : As an active ingredient in drug products.
- Chemical manufacturing : In processes requiring advanced materials with specific functionalities.
Case Studies
Several studies highlight the therapeutic potential of Benzofuran derivatives:
- Antitumor Activity Study : Research indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing efficacy .
- Antimicrobial Efficacy Research : A study demonstrated that benzofuran derivatives possess notable antibacterial properties against resistant strains of bacteria. This finding supports the exploration of these compounds in developing new antibiotics .
- Mechanistic Studies : Investigations into the binding interactions between this compound and biological targets revealed insights into its pharmacological effects, paving the way for further drug design efforts focused on specific diseases .
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Design
The target compound’s structure is distinguished by its pyrazin-2-yloxy substituent on the piperidine ring, which introduces hydrogen-bonding capabilities via pyrazine’s nitrogen atoms. This contrasts with analogs bearing bulkier or more lipophilic groups:
- Compound 4o (): Incorporates a 2,4-dinitrophenylsulfonyl group on piperazine, enhancing steric bulk but reducing solubility due to nitro groups .
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): Replaces benzofuran with indole and uses a benzylpiperazine, favoring interactions with serotonin or dopamine receptors .
Physicochemical Properties
- Solubility : The pyrazine moiety enhances hydrophilicity relative to Compound 4o (nitro groups) and Compound 54 (benzylbenzoyl).
- LogP : Estimated to be lower than Compound 54 (logP ~4.5–5.0) due to fewer aromatic rings.
- Molecular Weight : At ~333 Da, the target compound adheres to Lipinski’s rule, unlike Compound 4o (~551 Da), which may suffer from poor bioavailability .
Biological Activity
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with 5-amino-2,3-dihydrobenzo[b]furan and piperidine derivatives. The synthesis pathway includes purification steps like reverse-phase chromatography to yield the final product with high purity .
2. Antitumor Activity
Benzofuran derivatives are recognized for their anticancer properties. Compounds containing the benzofuran moiety have demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship studies reveal that modifications at specific positions of the benzofuran ring significantly enhance their antitumor efficacy . For example, compounds with chloro substituents have shown improved activity against both Gram-positive and Gram-negative bacteria, indicating a potential dual role in antimicrobial and anticancer activities .
3. Anti-inflammatory Activity
The compound's mechanism may involve inhibition of pro-inflammatory cytokines such as IL-1β. In vitro assays have shown that related compounds can effectively inhibit IL-1β secretion in human monocyte-derived macrophages, suggesting that benzofuran derivatives could serve as anti-inflammatory agents by modulating key signaling pathways like p38 MAP kinase .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is closely linked to their chemical structure. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chloro groups at C-2 | Enhance cytotoxicity against cancer cells |
| Hydroxyl groups | Improve antioxidant properties |
| Heterocyclic substitutions | Increase antiviral activity |
These modifications can significantly alter the pharmacological profile of the compounds, making SAR studies crucial for drug development.
Case Studies and Research Findings
Several case studies highlight the biological potential of benzofuran derivatives:
- Case Study 1 : A series of benzofuran-based compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, showcasing their potential as anticancer agents.
- Case Study 2 : In a study focused on antibacterial activity, a benzofuran derivative demonstrated MIC values comparable to standard antibiotics against resistant strains of bacteria, indicating its potential as a new therapeutic agent in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidin-1-yl moiety via nucleophilic substitution or coupling reactions. For example, pyrazin-2-yloxy groups are introduced using Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .
- Step 2 : Benzofuran-2-ylmethanone coupling via amide or ketone bond formation, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Characterization : Intermediates are validated using -NMR (e.g., δ 1.72–2.06 ppm for piperidine protons) and HPLC (retention times 11–13 minutes with >95% purity at 254 nm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., benzofuran aromatic protons at δ 6.92–7.87 ppm) and carbon connectivity .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (e.g., 95–99% peak area) and retention time consistency across batches .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substitution Patterns : Modify the pyrazine ring (e.g., chloro or methoxy substituents) to enhance receptor binding. Compare IC values in assays (e.g., cytotoxicity or enzyme inhibition) .
- Piperidine Modifications : Introduce alkyl or aryl groups at the 4-position of piperidine to alter lipophilicity and bioavailability .
- Benzofuran Replacements : Test analogs with thiophene or pyridine rings to assess electronic effects on target interactions .
Q. What strategies improve reaction yields for multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) for coupling steps to enhance solubility and reduce side reactions .
- Catalyst Screening : Employ Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl introductions) to achieve >70% yields .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acylation) to prevent decomposition .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodological Answer :
- Crystallization : Grow single crystals using vapor diffusion (e.g., hexane/EtOAC mixtures) .
- Data Collection : Use SHELX programs for structure refinement. For example, SHELXL resolves piperidine ring puckering and benzofuran planarity .
Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Cytotoxicity Testing : Use cancer cell lines (e.g., leukemia HL-60) with MTT assays; compare IC values to reference drugs .
Data Analysis and Contradictions
Q. How can conflicting elemental analysis data (C/H/N discrepancies) be resolved?
- Methodological Answer :
- Repetition : Re-run analyses under controlled conditions (e.g., dry samples to avoid moisture interference) .
- Alternative Techniques : Use combustion analysis or X-ray photoelectron spectroscopy (XPS) to cross-validate results .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between pyrazine-N and active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
Method Development
Q. How can HPLC methods be optimized for purity analysis of synthetic batches?
- Methodological Answer :
- Column Selection : Use C18 columns with 5-µm particle size for high resolution .
- Gradient Elution : Apply acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) to separate closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
